

Application of 2,3-Dichlorobenzaldehyde in the Synthesis of Agrochemicals

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Compound of Interest

Compound Name: 2,3-Dichlorobenzaldehyde

Cat. No.: B127699

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[City, State] – [Date] – **2,3-Dichlorobenzaldehyde**, a versatile chemical intermediate, serves as a crucial starting material in the synthesis of potent agrochemicals. This compound is notably utilized in the production of phenylpyrrole fungicides, demonstrating its significance in developing crop protection agents. Application notes and detailed protocols for the synthesis of key agrochemicals derived from **2,3-Dichlorobenzaldehyde** are outlined below for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis.

Fungicide Synthesis: The Case of Fenpiclonil

2,3-Dichlorobenzaldehyde is a key precursor in the commercial synthesis of Fenpiclonil, a broad-spectrum phenylpyrrole fungicide.^[1] Fenpiclonil is primarily used for seed treatment in cereals to control seed-borne pathogens.^{[1][2]} Its mode of action involves the inhibition of glucose phosphorylation and disruption of osmotic signal transduction in fungal cells.^[1]

Synthesis of Fenpiclonil

The synthesis of Fenpiclonil from **2,3-Dichlorobenzaldehyde** proceeds via a condensation reaction followed by a cyclization step. The overall reaction involves the formation of an intermediate which is then cyclized to yield the active ingredient, 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile, also known as fenpiclonil.^{[1][2]}

A plausible synthetic pathway involves the reaction of **2,3-Dichlorobenzaldehyde** with a cyanoacetic acid derivative, such as aminoacetonitrile, to form an intermediate that subsequently undergoes cyclization.

Application Notes and Protocols

This section provides detailed experimental protocols for the synthesis of agrochemicals derived from **2,3-Dichlorobenzaldehyde**.

Synthesis of Fenpiclonil from 2,3-Dichlorobenzaldehyde

The following protocol outlines the synthesis of Fenpiclonil, with **2,3-Dichlorobenzaldehyde** as a key starting material.

Experimental Protocol: Synthesis of 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile (Fenpiclonil)

Materials:

- **2,3-Dichlorobenzaldehyde**
- Aminoacetonitrile hydrochloride
- Sodium methoxide
- Methanol
- Toluene
- Hydrochloric acid
- Sodium hydroxide
- Glacial acetic acid
- Water

Procedure:

- Step 1: Preparation of the Sodium Salt of α -amino- α -(2,3-dichlorophenyl)acetonitrile
 - In a suitable reaction vessel, dissolve **2,3-Dichlorobenzaldehyde** in methanol.
 - Add a solution of aminoacetonitrile hydrochloride in water.
 - Cool the mixture to 0-5 °C in an ice bath.
 - Slowly add a solution of sodium hydroxide while maintaining the temperature below 10 °C.
 - Stir the reaction mixture for 2 hours at room temperature.
 - Filter the resulting precipitate, wash with water, and dry to obtain the sodium salt of α -amino- α -(2,3-dichlorophenyl)acetonitrile.
- Step 2: Cyclization to form Fempiclonil
 - Suspend the dried sodium salt from Step 1 in toluene.
 - Add glacial acetic acid and heat the mixture to reflux for 4-6 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carbonitrile (Fempiclonil).

Quantitative Data:

Parameter	Value	Reference
Fenpiclonil		
Molecular Formula	C ₁₁ H ₆ Cl ₂ N ₂	[2]
Molecular Weight	237.08 g/mol	[2]
Appearance	White crystals	[1]

Synthesis of a Schiff Base with Potential Fungicidal Activity

2,3-Dichlorobenzaldehyde can be reacted with 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one to synthesize the Schiff base 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one.[3] While specific agrochemical activity data for this compound is not readily available in the searched literature, Schiff bases derived from similar heterocyclic cores are known to exhibit a range of biological activities, including antifungal properties. Further screening of this compound for its agrochemical potential is warranted.

Experimental Protocol: Synthesis of 4-(2,3-dichlorobenzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one

Materials:

- **2,3-Dichlorobenzaldehyde**
- 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (4-Aminoantipyrine)
- Methanol
- Catalytic amount of glacial acetic acid

Procedure:

- Dissolve equimolar amounts of **2,3-Dichlorobenzaldehyde** and 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one in methanol in a round-bottom flask.

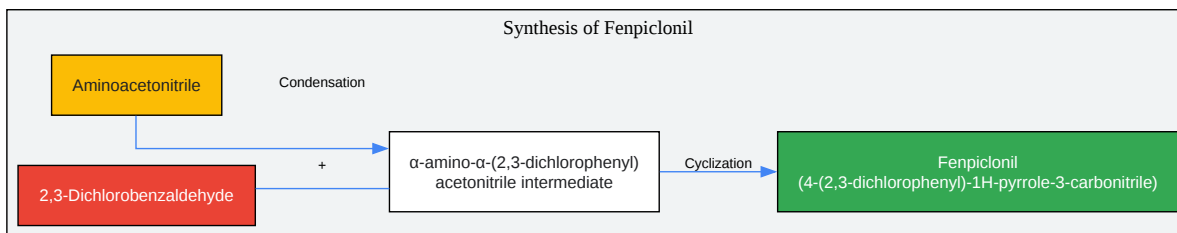
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the mixture for 3-4 hours.
- Monitor the reaction by TLC until the starting materials are consumed.
- Cool the reaction mixture to room temperature to allow for crystallization of the product.
- Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the pure Schiff base.

Quantitative Data:

Parameter	Value	Reference
Schiff Base		
Molecular Formula	C ₁₈ H ₁₅ Cl ₂ N ₃ O	[3]

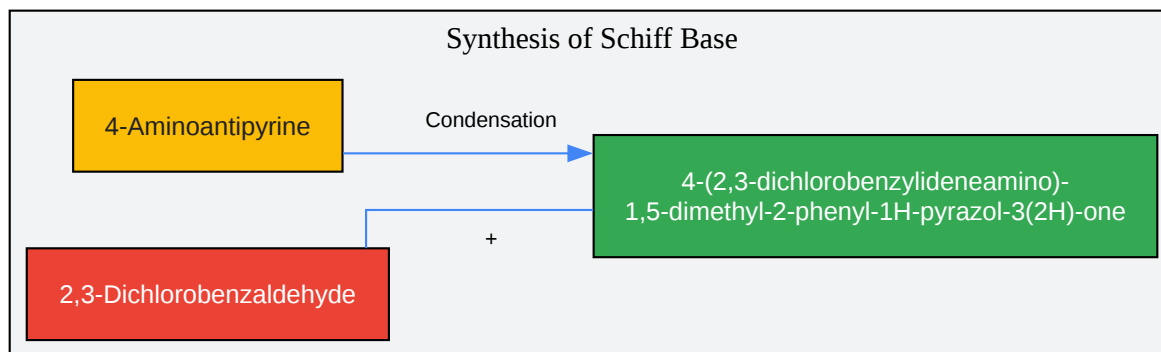
Visualizing the Synthesis Pathways

To better illustrate the synthetic processes described, the following diagrams have been generated using the DOT language.



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Caption: Synthetic pathway for Fenpiclonil.



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Caption: Synthesis of a pyrazole-based Schiff base.

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References

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